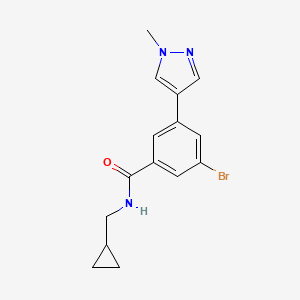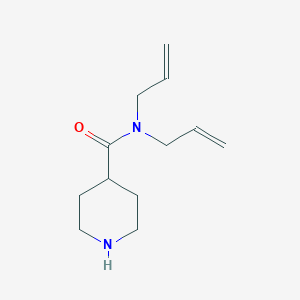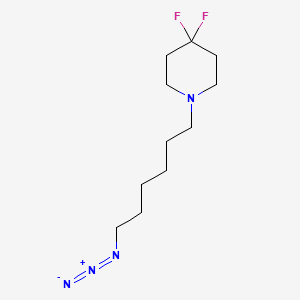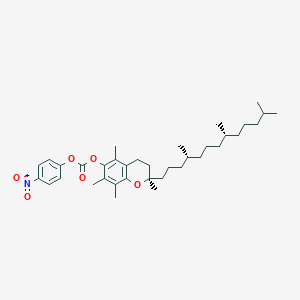
Tocopherol-PNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tocopherol-PNP is a synthetic derivative of tocopherol, which belongs to the vitamin E family. Tocopherols are lipophilic antioxidants that play a crucial role in protecting cells from oxidative damage. This compound is designed to enhance the stability and bioavailability of tocopherol, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tocopherol-PNP involves several steps, starting with the preparation of the chromanol ring, which is the core structure of tocopherol The chromanol ring is then functionalized with a phytyl side chain through a series of chemical reactions, including alkylation and reduction
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes purification steps such as crystallization and chromatography to ensure the final product meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Tocopherol-PNP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopherol quinone, a reaction that is crucial for its antioxidant activity.
Reduction: The compound can be reduced back to its original form, allowing it to act as a continuous antioxidant.
Substitution: this compound can undergo substitution reactions, where functional groups on the chromanol ring are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include tocopherol quinone (from oxidation) and various substituted tocopherol derivatives (from substitution reactions).
Aplicaciones Científicas De Investigación
Tocopherol-PNP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in protecting cells from oxidative stress and its potential therapeutic effects.
Medicine: Explored for its potential in treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mecanismo De Acción
Tocopherol-PNP exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cellular components. The compound targets lipid bilayers in cell membranes, protecting them from peroxidation. The PNP group enhances the compound’s stability, allowing it to remain active for longer periods.
Comparación Con Compuestos Similares
Similar Compounds
Tocopherol: The natural form of vitamin E, with strong antioxidant properties.
Tocotrienols: Another group of vitamin E compounds with unsaturated side chains, known for their potent antioxidant activity.
Plastochromanols: Lipophilic antioxidants similar to tocopherols, found in plants and algae.
Uniqueness of Tocopherol-PNP
This compound is unique due to its enhanced stability and solubility compared to natural tocopherols
Propiedades
Fórmula molecular |
C36H53NO6 |
|---|---|
Peso molecular |
595.8 g/mol |
Nombre IUPAC |
(4-nitrophenyl) [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] carbonate |
InChI |
InChI=1S/C36H53NO6/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-22-36(8)23-21-32-29(7)33(27(5)28(6)34(32)43-36)42-35(38)41-31-19-17-30(18-20-31)37(39)40/h17-20,24-26H,9-16,21-23H2,1-8H3/t25-,26-,36-/m1/s1 |
Clave InChI |
CLQIBMXXWRIYFN-PDOBOUQHSA-N |
SMILES isomérico |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


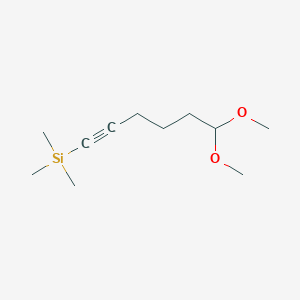

![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)
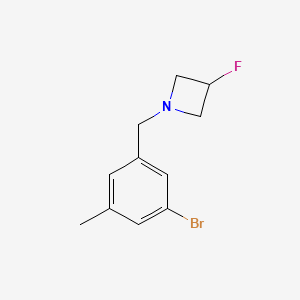
![trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester](/img/structure/B13720720.png)
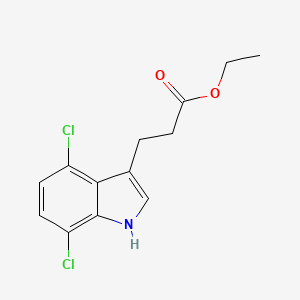
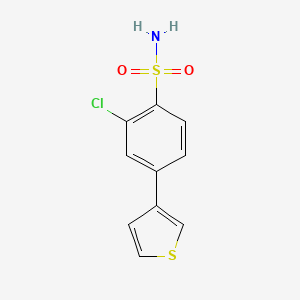
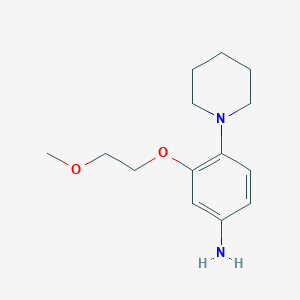
![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
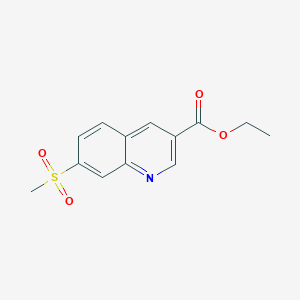
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
